molecular formula C18H32O15 B047323 (2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal CAS No. 114030-60-3

(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

Cat. No.: B047323
CAS No.: 114030-60-3
M. Wt: 488.4 g/mol
InChI Key: OVYANALZSAYBOJ-DKANTVEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose is a complex carbohydrate compound composed of three sugar molecules: rhamnopyranose, glucopyranose, and galactopyranose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose typically involves glycosylation reactions. One common method is the sequential glycosylation of the sugar units using glycosyl donors and acceptors. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or trichloroacetic acid to promote the glycosylation process .

Industrial Production Methods

Industrial production of this compound may involve the use of enzymatic methods to achieve higher yields and specificity. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of sugar moieties to the acceptor molecules, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose is unique due to its specific combination of sugar units and the resulting biological activities.

Properties

CAS No.

114030-60-3

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13+,14+,15?,16-,17-,18+/m0/s1

InChI Key

OVYANALZSAYBOJ-DKANTVEISA-N

SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC([C@H](C=O)O)[C@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Synonyms

(3-O-alpha-L-rhamnopyranosyl)-(4-O-alpha-D-glucopyranosyl)-alpha-D-galactopyranose
(3-O-alpha-L-rhamnopyranosyl)-(4-O-beta-D-glucopyranosyl)-alpha-D-galactopyranose
3-O-rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose
3-RGG

Origin of Product

United States

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